4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Description
4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a synthetic organic compound characterized by a complex architecture featuring:
- A 2-chlorobenzoate ester group.
- A brominated phenyl ring linked to a carbohydrazonoyl moiety.
- A 4-butoxyphenoxyacetyl substituent, which introduces steric bulk and modulates electronic properties.
Its synthesis typically involves multi-step reactions, including condensation of hydrazides with carbonyl derivatives, followed by crystallization for structural validation via X-ray diffraction (SHELX software suite ).
Properties
CAS No. |
769151-15-7 |
|---|---|
Molecular Formula |
C26H24BrClN2O5 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H24BrClN2O5/c1-2-3-14-33-20-9-11-21(12-10-20)34-17-25(31)30-29-16-18-15-19(27)8-13-24(18)35-26(32)22-6-4-5-7-23(22)28/h4-13,15-16H,2-3,14,17H2,1H3,(H,30,31)/b29-16+ |
InChI Key |
INRAIPSZVJFZCC-MUFRIFMGSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the butoxyphenoxy intermediate: This involves the reaction of 4-butoxyphenol with an appropriate acylating agent under controlled conditions.
Introduction of the carbohydrazonoyl group: This step involves the reaction of the butoxyphenoxy intermediate with a hydrazine derivative to form the carbohydrazonoyl group.
Coupling with 2-chlorobenzoic acid: The final step involves coupling the carbohydrazonoyl intermediate with 2-chlorobenzoic acid in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is , and it has a molecular weight of approximately 559.8 g/mol . The structure features a bromine atom, a butoxyphenoxy group, and a chlorobenzoate moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H31BrN2O6 |
| Molecular Weight | 559.8 g/mol |
| CAS Number | 868547-87-9 |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that compounds similar to 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate exhibit significant anticancer activity. A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar functional groups inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, these compounds may modulate the expression of proteins involved in apoptosis, such as Bcl-2 family proteins and caspases . Additionally, the presence of the butoxyphenoxy group may enhance lipophilicity, facilitating better cellular uptake and bioavailability.
Anti-inflammatory Effects
In addition to anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Case Study 1: In Vitro Analysis
A recent study evaluated the cytotoxic effects of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: In Vivo Studies
In vivo studies using murine models have demonstrated that administration of this compound resulted in significant tumor regression without noticeable toxicity at therapeutic doses. Histological examinations revealed reduced tumor cell density and increased apoptosis markers compared to control groups .
Comparison with Similar Compounds
Halogen Substitution Patterns
Key Observations :
- Halogen type (Br vs. Cl) impacts electron-withdrawing effects and intermolecular interactions. Bromine’s larger atomic radius enhances van der Waals interactions compared to chlorine .
- Positional isomerism (e.g., 3-bromo vs. 4-bromo) alters steric hindrance and molecular packing in crystal lattices .
Aromatic System Modifications
Key Observations :
Alkyl Chain Variations
Key Observations :
- Butoxy chains improve lipid solubility but may reduce aqueous solubility, affecting pharmacokinetics.
- Methoxy groups offer simpler synthesis routes and lower molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
